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Compound of Interest

Compound Name: 17-Pentatriacontene

Cat. No.: B11968228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain hydrocarbons is a critical aspect of natural

product chemistry, drug development, and materials science. 17-Pentatriacontene (C₃₅H₇₀), a

long-chain alkene, presents a significant analytical challenge in definitively locating its single

site of unsaturation. This guide provides a comprehensive validation of 17-pentatriacontene's

structure, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR)

spectroscopy. We present a detailed analysis of expected 2D NMR data, outline experimental

protocols, and offer an objective comparison with alternative analytical techniques.

Unambiguous Structure Determination with 2D NMR
Two-dimensional NMR spectroscopy offers a suite of non-destructive techniques that provide

unparalleled insight into the connectivity of a molecule. By correlating nuclear spins through

chemical bonds, 2D NMR can definitively establish the carbon skeleton and the precise

location of functional groups. For 17-pentatriacontene, the key experiments are Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC).
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The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 17-
pentatriacontene. These predictions are based on established chemical shift ranges for long-

chain alkenes and provide a reference for interpreting experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 17-Pentatriacontene

Carbon Position(s)
Predicted ¹H Chemical
Shift (δ) [ppm]

Predicted ¹³C Chemical
Shift (δ) [ppm]

1, 35 (CH₃) ~0.88 (t) ~14.1

2, 34 (CH₂) ~1.27 (m) ~22.7

3-15, 21-33 (CH₂) ~1.25 (br s) ~29.1 - 29.7

16, 20 (CH₂, allylic) ~2.01 (m) ~32.6

17, 19 (CH, vinylic) ~5.34 (m) ~130.3

18 (C, internal) - ~27.2

t = triplet, m = multiplet, br s = broad singlet

Key 2D NMR Correlations for Structural Validation
The true power of 2D NMR lies in the correlation of these signals. The following table outlines

the key expected cross-peaks in COSY, HSQC, and HMBC spectra that would unambiguously

confirm the structure of 17-pentatriacontene.

Table 2: Predicted 2D NMR Correlations for 17-Pentatriacontene
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Experiment
Key Correlations (¹H - ¹H or
¹H - ¹³C)

Structural Information
Confirmed

COSY H-17 / H-16H-16 / H-15

Confirms the connectivity

between the vinylic protons

and the allylic protons, and

further into the alkyl chain.

HSQC
H-17 / C-17H-16 / C-16H-1 / C-

1

Directly links each proton to its

attached carbon, confirming

the assignments made in the

1D spectra.

HMBC
H-17 / C-16, C-19H-16 / C-15,

C-17, C-18

Crucially establishes the long-

range connectivity across the

double bond and confirms the

position of the double bond at

C-17.

Visualizing the Validation Process
The following diagrams illustrate the workflow for structural elucidation using 2D NMR and the

key correlations that would be observed for 17-pentatriacontene.
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Figure 1. General workflow for the structural elucidation of an organic molecule using 2D NMR
techniques.
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Key Structural Fragment of 17-Pentatriacontene COSY Correlations (¹H-¹H) HMBC Correlations (¹H-¹³C)
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Figure 2. Key COSY and HMBC correlations for confirming the C-17 double bond in 17-
pentatriacontene.

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized

protocols for the key 2D NMR experiments.

Sample Preparation
Due to the waxy nature of 17-pentatriacontene at room temperature, appropriate sample

preparation is critical.

Dissolution: Dissolve 5-10 mg of 17-pentatriacontene in approximately 0.6 mL of a

deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Gentle warming may

be necessary to ensure complete dissolution.

Filtration: To remove any particulate matter that could degrade spectral quality, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR

tube.
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Degassing (Optional): For high-resolution experiments, particularly for NOESY, degassing

the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is

paramagnetic and can shorten relaxation times.

2D NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may

need to be optimized based on the specific instrument and sample concentration.

COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Spectral Width: 6 ppm in both dimensions

Number of Increments: 256 in t₁

Number of Scans: 4-8 per increment

Relaxation Delay: 1.5 s

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsp (for multiplicity editing)

Spectral Width: 6 ppm (¹H) x 150 ppm (¹³C)

Number of Increments: 256 in t₁

Number of Scans: 8-16 per increment

Relaxation Delay: 1.5 s

¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgplpndqf
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Spectral Width: 6 ppm (¹H) x 200 ppm (¹³C)

Number of Increments: 256 in t₁

Number of Scans: 16-32 per increment

Relaxation Delay: 1.5 s

Long-Range Coupling Constant: Optimized for 8 Hz

Comparative Analysis with Alternative Techniques
While 2D NMR provides a definitive structural assignment, other analytical methods can also

be employed to determine the position of the double bond in long-chain alkenes. Each has its

own advantages and limitations.

Table 3: Comparison of Analytical Techniques for Alkene Structure Elucidation
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Technique Principle Advantages Disadvantages

2D NMR

Spectroscopy

Measures through-

bond correlations

between atomic

nuclei.

- Non-destructive-

Provides

unambiguous

structural connectivity-

Determines

stereochemistry (with

NOESY)

- Relatively low

sensitivity- Requires

higher sample

amounts- Can be

time-consuming

Gas Chromatography-

Mass Spectrometry

(GC-MS)

Separates compounds

by volatility and

fragments them for

mass analysis.

- High sensitivity-

Excellent for

separating isomers-

Provides molecular

weight information

- Destructive-

Fragmentation

patterns can be

complex and may not

definitively locate the

double bond without

derivatization or

standards

Ozonolysis coupled

with MS or GC

Chemical cleavage of

the double bond to

form smaller, more

easily identifiable

fragments (aldehydes

or ketones).

- Directly identifies the

position of the double

bond- Can be highly

sensitive when

coupled with MS

- Destructive-

Requires chemical

reaction and workup-

May not be suitable

for complex mixtures

In conclusion, while techniques like GC-MS and ozonolysis are powerful tools for the analysis

of long-chain alkenes, 2D NMR spectroscopy stands out for its ability to provide a complete

and unambiguous structural validation in a single set of non-destructive experiments. The

combination of COSY, HSQC, and particularly HMBC, allows for the confident assignment of all

atoms and their connectivity, making it the gold standard for the structural elucidation of novel

or complex molecules like 17-pentatriacontene.

To cite this document: BenchChem. [Validating the Molecular Structure of 17-
Pentatriacontene: A 2D NMR-Based Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11968228#validation-of-17-
pentatriacontene-s-structure-using-2d-nmr-techniques]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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